

Application Notes and Protocols for Citrate-Based Tissue Clearing in Microscopy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing citrate-based solutions for tissue clearing. This technique renders biological tissues transparent, enabling deep-tissue imaging with modalities such as confocal, light-sheet, and two-photon microscopy. The protocols detailed below focus on two prominent methods: CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational analysis) and iDISCO+ (immunolabeling-enabled three-dimensional imaging of solvent-cleared organs), both of which can incorporate citrate buffers for optimal performance.

Introduction to Citrate-Based Tissue Clearing

The primary goal of tissue clearing is to reduce light scattering, which is the main cause of opacity in biological tissues. This is achieved by two main principles: the removal of lipids, which have a high refractive index, and the homogenization of the refractive indices (RI) of the remaining tissue components to match that of the surrounding medium.[1][2]

Citrate-based solutions, particularly within the CUBIC family of protocols, are aqueous-based methods that offer a balance between clearing efficiency, preservation of fluorescent protein signals, and ease of use.[3][4] While not a direct clearing agent itself, citrate plays a crucial role in maintaining the optimal pH of the solutions, which is critical for preserving fluorescence. [5][6] Additionally, its chelating properties can aid in the removal of ions that may hinder the clearing process. In the context of immunohistochemistry with cleared tissues, citrate buffers



are essential for heat-induced antigen retrieval, unmasking epitopes that may be masked by fixation.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for CUBIC and iDISCO+ protocols based on published data. These values can vary depending on the specific tissue type, fixation method, and incubation times.

Parameter	CUBIC	iDISCO+	Other Methods (for comparison)	Source
Tissue Transparency	High (~90% for lung)	High	s-DISCO (~30% for lung), ECi (~30% for lung)	[9]
Clearing Time	Days to Weeks (e.g., ~11 days for whole mouse brain)	Days (e.g., ~4 days for whole mouse brain)	Varies (hours to weeks)	[3][10]
Tissue Size Change	Expansion (can be significant)	Shrinkage	Varies (e.g., PACT causes expansion)	[11][12]
Fluorescence Preservation	Good for fluorescent proteins	Variable (can quench some fluorescent proteins)	Generally lower in solvent-based methods	[9][12]
Refractive Index (RI) of Final Solution	~1.48 - 1.52	~1.56	Varies	[1][13]
Antibody Penetration	Good	Good	Varies	[14][15]

Experimental Protocols



Reagents:

Protocol 1: CUBIC for Whole Mouse Brain Clearing

This protocol is adapted from Susaki et al., 2015.[3]

CUBIC-1 Solution:
o 25 wt% Urea
 25 wt% N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol)
• 15 wt% Triton X-100
∘ ddH₂O
CUBIC-2 Solution:
50 wt% Sucrose
o 25 wt% Urea
• 10 wt% Triethanolamine
∘ ddH₂O
Wash Buffer: Phosphate-Buffered Saline (PBS)
Procedure:
Perfusion and Fixation:
 Perfuse the mouse transcardially with PBS followed by 4% Paraformaldehyde (PFA) in PBS.
 Dissect the brain and post-fix in 4% PFA overnight at 4°C.
Washing:



- Wash the brain in PBS three times for 2 hours each at room temperature with gentle shaking.
- Delipidation and Decolorization (CUBIC-1):
 - Immerse the brain in CUBIC-1 solution. For an adult mouse brain, use approximately 10 mL.
 - Incubate at 37°C with gentle shaking for 5-7 days.
 - Replace the CUBIC-1 solution every 1-2 days. The solution may turn yellow as it removes heme from the blood.
- Washing:
 - Wash the brain extensively with PBS at room temperature with gentle shaking. Perform at least three washes of 2 hours each, or overnight.
- Refractive Index Matching (CUBIC-2):
 - Immerse the brain in CUBIC-2 solution.
 - Incubate at 37°C with gentle shaking for 2-3 days.
 - Replace the CUBIC-2 solution once during this period.
- Imaging:
 - The cleared brain can be imaged directly in CUBIC-2 solution using a light-sheet or confocal microscope.

Protocol 2: iDISCO+ with Citrate Buffer for Immunolabeling

This protocol is a general guideline adapted from the iDISCO+ protocol, incorporating a **citrate** buffer for antigen retrieval.[15][16]

Reagents:



- Methanol Series: 20%, 40%, 60%, 80%, 100% Methanol in ddH₂O
- Dichloromethane (DCM)
- Bleaching Solution: 5% H₂O₂ in 100% Methanol (prepare fresh)
- Permeabilization Solution (PTx.2): PBS with 0.2% Triton X-100
- Blocking Solution: PTx.2 with 10% Donkey Serum and 0.2% Azide
- Antibody Dilution Buffer: PTx.2 with 5% Donkey Serum and 0.2% Azide
- Antigen Retrieval Buffer: 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0
- Refractive Index Matching Solution: Dibenzyl Ether (DBE)

Procedure:

- Fixation and Washing:
 - Perfuse and fix the tissue as described in the CUBIC protocol.
 - Wash thoroughly with PBS.
- Dehydration:
 - Incubate the sample in a graded methanol series (20% to 100%), 1 hour for each step at room temperature.
- Delipidation:
 - Incubate in 66% DCM / 34% Methanol overnight at room temperature.
 - Wash twice with 100% Methanol.
- · Bleaching:
 - Incubate in 5% H₂O₂ in methanol overnight at 4°C.



- · Rehydration:
 - Rehydrate the sample through a reverse methanol series (100% to PBS), 1 hour for each step.
- Antigen Retrieval (Optional but Recommended):
 - Heat the sample in citrate buffer at 80°C for 30-60 minutes.
 - Allow to cool to room temperature.
 - Wash with PTx.2.
- Immunolabeling:
 - Permeabilize in PTx.2 for 2 x 1 hour.
 - Block in blocking solution overnight at 37°C.
 - Incubate with primary antibody in antibody dilution buffer for 2-7 days at 37°C.
 - Wash in PTx.2 for 4-5 times over 24 hours.
 - Incubate with secondary antibody in antibody dilution buffer for 2-7 days at 37°C.
 - Wash extensively in PTx.2.
- Final Dehydration and Clearing:
 - Dehydrate again through a methanol series.
 - Incubate in 66% DCM / 34% Methanol for 3 hours.
 - Incubate in 100% DCM for 2 x 15 minutes.
 - Immerse in DBE for clearing. The tissue will become transparent.
- Imaging:

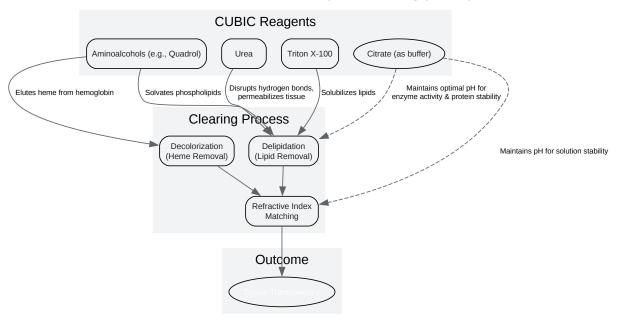


• Image in DBE using a compatible microscope objective.

Visualizations

Mechanism of Citrate-Based Aqueous Clearing (CUBIC)

Mechanism of Citrate-Based Aqueous Clearing (CUBIC)



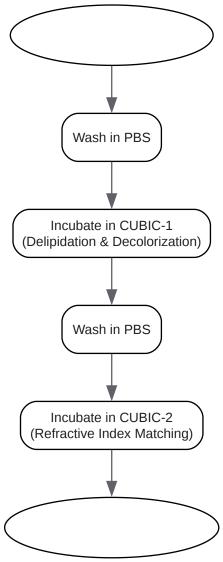
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Caption: Mechanism of CUBIC tissue clearing.

Experimental Workflow for CUBIC



Experimental Workflow for CUBIC Tissue Clearing



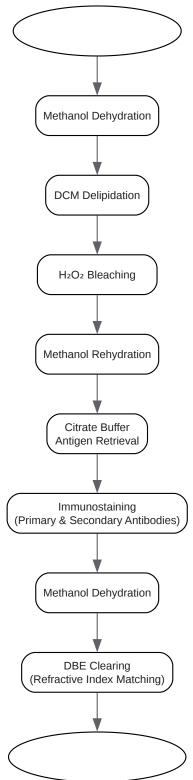
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Caption: CUBIC experimental workflow.

Experimental Workflow for iDISCO+ with Immunolabeling



Experimental Workflow for iDISCO+ with Immunolabeling



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Caption: iDISCO+ experimental workflow.



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- To cite this document: BenchChem. [Application Notes and Protocols for Citrate-Based Tissue Clearing in Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:



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